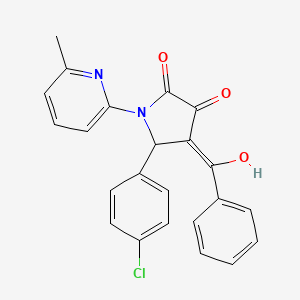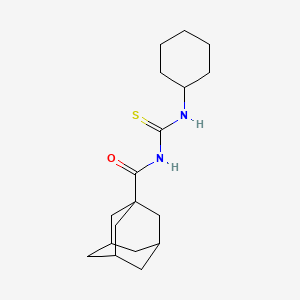![molecular formula C23H23ClN2O5 B14944637 3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a chlorophenyl group, and a propoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine hydrochloride and a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate aromatic compound.
Coupling Reactions: The final step involves coupling the isoxazole derivative with the propoxyphenyl propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID: A related compound with similar structural features but different functional groups.
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBONYL CHLORIDE: Another similar compound used as an intermediate in the synthesis of various derivatives.
Uniqueness
3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C23H23ClN2O5 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H23ClN2O5/c1-3-12-30-16-10-8-15(9-11-16)19(13-20(27)28)25-23(29)21-14(2)31-26-22(21)17-6-4-5-7-18(17)24/h4-11,19H,3,12-13H2,1-2H3,(H,25,29)(H,27,28) |
Clave InChI |
RODYGMKIQZOVOL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)

![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)

![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)
![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
